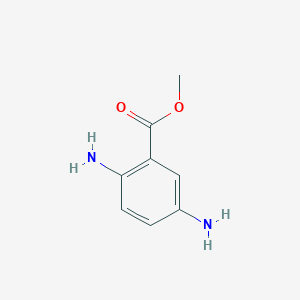

Methyl-2,5-Diaminobenzoat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Methyl-2,5-Diaminobenzoat wird in verschiedenen Bereichen der Forschung verwendet, darunter die chemische Synthese . Es kann als Baustein bei der Synthese komplexerer Moleküle dienen.

Kristall-Engineering

Diese Verbindung wurde im Bereich des Kristall-Engineerings eingesetzt . Das Vorhandensein des σ-Lochs gegenüber einer C-X-Kovalentbindung verleiht der Halogenbindung außergewöhnliche Richtungs- und Abstimmbarkeitseigenschaften . Diese Eigenschaft spricht Kristall-Ingenieure an, die eine präzise Kontrolle in molekularen Anordnungen anstreben .

Supramolekulare Anordnungen

This compound wurde beim Aufbau supramolekularer Anordnungen verwendet . Die supramolekulare Chemie befasst sich mit der Verwendung intermolekularer nichtkovalenter Bindungen und konzentriert sich auf Einheiten, die durch die Assoziation mehrerer chemischer Spezies gebildet werden .

Halogenbindung

Die Verbindung wurde verwendet, um die Natur der Halogenbindung und ihre Rolle in der supramolekularen Anordnung zu untersuchen . Die Halogenbindung (XB) hat aufgrund ihrer Rolle bei der Gestaltung dieser Anordnungen erhebliches Interesse geweckt .

Molekulardynamik

This compound wurde verwendet, um die Modulation der Rotationsdynamik von Methyl zu untersuchen . Die experimentell bestimmte Rotationsaktivierungsenergie (Eₐ) von Methyl für den Bereich halogengebundener Cokristalle zeigt im Vergleich zum Referenzmolekül des Halogenbindungsakzeptors eine signifikante Reduzierung der Energiebarriere nach Einführung der Halogenbindung .

Safety and Hazards

Methyl 2,5-diaminobenzoate has been classified with the signal word “Warning” and hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and eye protection, and avoiding release to the environment .

Wirkmechanismus

Target of Action

Methyl 2,5-diaminobenzoate is an organic compound

Biochemical Pathways

It’s often used in organic synthesis and chemical research due to its chemical structure and functional groups

Pharmacokinetics

It’s known that the compound is soluble in organic solvents like alcohol, ether, and esters, but has low solubility in water . This could potentially impact its bioavailability.

Action Environment

The action of Methyl 2,5-diaminobenzoate can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments compared to aqueous ones . Additionally, it should be stored in a dry, cool, well-ventilated place, and should avoid contact with oxidizing agents and strong acids . These factors could potentially influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Methyl 2,5-diaminobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, methyl 2,5-diaminobenzoate can bind to proteins and other biomolecules, influencing their function and stability .

Cellular Effects

Methyl 2,5-diaminobenzoate has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, resulting in changes in cell proliferation, differentiation, and apoptosis. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .

Molecular Mechanism

The molecular mechanism of action of methyl 2,5-diaminobenzoate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2,5-diaminobenzoate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that methyl 2,5-diaminobenzoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of methyl 2,5-diaminobenzoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At higher doses, methyl 2,5-diaminobenzoate can become toxic, leading to adverse effects such as cellular damage, inflammation, and disruption of normal physiological functions. These dosage-dependent effects are critical for determining the compound’s safety and therapeutic potential .

Metabolic Pathways

Methyl 2,5-diaminobenzoate is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, leading to the formation of more hydrophilic metabolites. These metabolites can then participate in phase II reactions, where they are conjugated with molecules such as glucuronic acid or glutathione, facilitating their excretion from the body. The interactions with enzymes and cofactors in these pathways are essential for understanding the compound’s metabolism and potential effects on metabolic flux .

Transport and Distribution

The transport and distribution of methyl 2,5-diaminobenzoate within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, and once inside, it may bind to intracellular proteins that influence its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, as well as its potential toxicity. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications .

Subcellular Localization

Methyl 2,5-diaminobenzoate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, influencing gene expression and DNA repair processes. These localization patterns are important for understanding the compound’s mode of action and potential therapeutic targets .

Eigenschaften

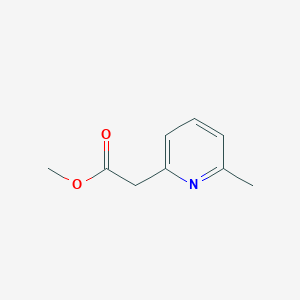

IUPAC Name |

methyl 2,5-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZXQRHIENGYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517081 | |

| Record name | Methyl 2,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49592-84-9 | |

| Record name | Methyl 2,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

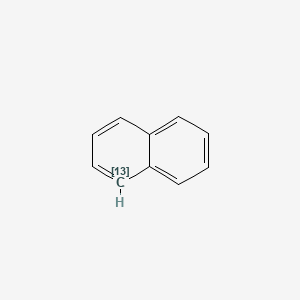

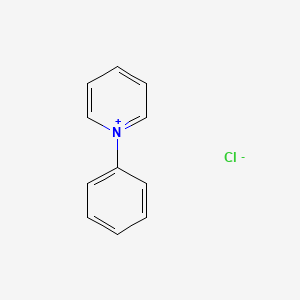

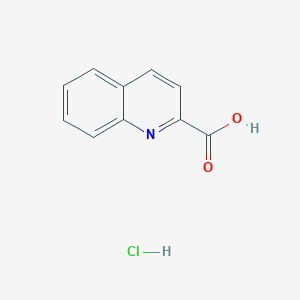

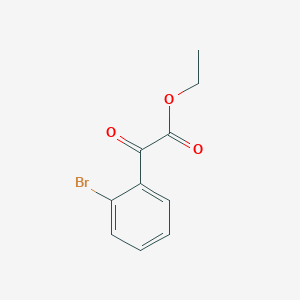

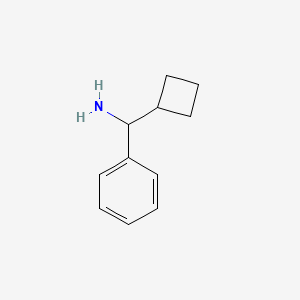

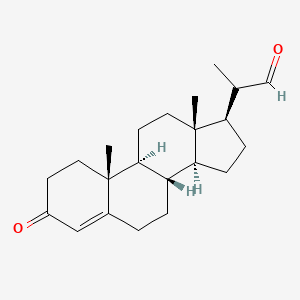

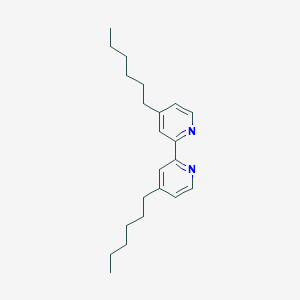

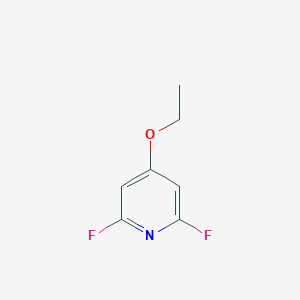

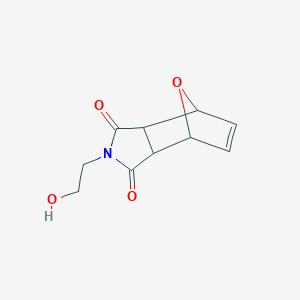

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)

![4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one](/img/structure/B1601553.png)

![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B1601557.png)